5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 1015779-51-7 . It has a molecular weight of 152.53 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H3ClF2N2/c5-3-1-2(4(6)7)8-9-3/h1,4H,(H,8,9) and the InChI key is UCLPOVPAYBMAGI-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry . This strategy is best applied to heteroaromatics .It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Synthesis and Crystallography
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde serves as a versatile intermediate in the synthesis of new pyrazole derivatives. Its structural characterization has been accomplished through X-ray diffraction, revealing the coplanar arrangement of the aldehydic fragment with the adjacent pyrazole ring, demonstrating its potential for further chemical modifications (Xu & Shi, 2011).
Antimicrobial Applications
This compound has been used as a precursor for the synthesis of 1,2,3-triazolyl pyrazole derivatives, which have exhibited a broad spectrum of antimicrobial activities. These compounds, characterized by their structural novelty, offer potential as antimicrobial agents, further supported by in silico molecular docking studies (Bhat et al., 2016).
Synthetic Methodologies
The compound is integral in the development of novel synthetic methodologies, including Vilsmeier-Haack reactions, which lead to the formation of various pyrazole-4-carbaldehydes. These methodologies highlight the compound's importance in the construction of complex molecular frameworks, offering a broad range of potential applications in synthetic organic chemistry (Hu et al., 2010).
Molecular Docking and Antioxidant Activity
The synthesis and characterization of new pyrazole derivatives from this compound have been explored for their potential antimicrobial and antioxidant activities. These derivatives have shown effectiveness against various pathogens, indicating their importance in the development of new therapeutic agents (Bhat et al., 2016).
Heterocyclic Synthesis
This compound acts as a critical synthon in the synthesis of heterocyclic systems, demonstrating its pivotal role in creating synthetically challenging and novel heterocyclic compounds. Its reactivity has paved the way for developing diverse heterocyclic frameworks, underscoring its significance in medicinal chemistry and drug discovery processes (Gouda et al., 2016).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
Properties
IUPAC Name |
5-chloro-3-(difluoromethyl)-1-methylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O/c1-11-5(7)3(2-12)4(10-11)6(8)9/h2,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYPMEAFQUDCSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)F)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599562 | |
Record name | 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
660845-30-7 | |
Record name | 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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